Calcium decanoate
Description
Contextualization of Calcium Carboxylates within Metal-Organic Systems
Calcium carboxylates are a class of compounds that serve as fundamental building blocks in the construction of metal-organic systems, such as metal-organic frameworks (MOFs) and coordination polymers. researchgate.net While MOFs based on transition metals have been extensively studied, those containing s-block metals like calcium are a growing area of research. researchgate.net Calcium-based MOFs offer distinct advantages, including potential for high thermal stability, low toxicity, and cost-effectiveness due to the natural abundance of calcium. researchgate.netosti.gov
The coordination chemistry of calcium is characterized by its flexible coordination sphere and preference for higher coordination numbers, typically 6, 7, or 8, primarily with oxygen-based ligands like carboxylates. researchgate.net This versatility leads to a significant diversity in the resulting structures, which can range from isolated mononuclear compounds to complex one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) frameworks. researchgate.netnih.govacs.org In these structures, carboxylate groups can bridge calcium ions in various modes, leading to the formation of chains, layers, or more intricate networks. researchgate.netresearchgate.net The properties of these calcium-carboxylate systems are highly influenced by the nature of the organic ligand and the synthetic conditions used. researchgate.net These materials are being investigated for a range of applications, including gas storage, molecular separations, and drug delivery, owing to their biocompatibility and lightweight nature. researchgate.netosti.gov
Significance of Decanoic Acid Coordination Chemistry in Research
Decanoic acid, a ten-carbon saturated fatty acid, and its corresponding anion, decanoate (B1226879), are significant ligands in coordination chemistry. nih.govwikipedia.org When coordinated to a metal center like calcium, the decanoate ligand imparts specific properties to the resulting complex. The long alkyl chain introduces hydrophobicity, while the ionic carboxylate headgroup provides a site for coordination. vulcanchem.com
The interaction between calcium ions and decanoate in aqueous solutions can lead to the formation of a 1:1 complex, followed by precipitation. rsc.org Solid calcium decanoate exhibits a lamellar, bilayer structure where planes of calcium ions are coordinated by the carboxylate groups. rsc.org Thermogravimetric and elemental analyses have shown the presence of coordinated water within the structure of this compound. rsc.org
Spectroscopic studies provide further insight into its structure. The infrared (IR) spectrum of this compound displays characteristic absorption bands for asymmetric and symmetric stretching of the COO⁻ group, confirming the coordination between the carboxylate and the calcium ion. vulcanchem.com Thermal analysis shows that calcium carboxylates, including this compound, first undergo dehydration before decomposing at higher temperatures. researchgate.net For this compound (C10), dehydration occurs at approximately 118.6 °C, with decomposition commencing at 185 °C. researchgate.net This thermal behavior is crucial for its potential use in applications involving heat.
Overview of Current Academic Research Trajectories for this compound
Current research on this compound and related calcium carboxylates is primarily directed toward materials science and catalysis. Scientists are exploring the use of these compounds as precursors for functional materials, additives for polymers, and as catalysts in various reactions.
One significant research avenue is the use of calcium-based coordination polymers as nucleating agents in polymer science. For instance, related calcium-organic compounds have been shown to accelerate the crystallization of polymers like isotactic polypropylene, improving their mechanical properties such as ductility and impact strength. nih.gov This suggests a potential trajectory for this compound as a performance additive in plastics manufacturing.
In the realm of catalysis, calcium's non-toxic and earth-abundant nature makes it an attractive alternative to conventional catalysts. nih.gov Research has demonstrated that calcium can act as an effective catalyst for processes like the graphitization of biomass at high temperatures. nih.gov Furthermore, coordination polymers involving metal carboxylates have been successfully employed as stable, heterogeneous catalysts for organic synthesis reactions, such as the cyanosilylation of aldehydes. mdpi.com
The self-assembly properties of this compound, leading to well-defined lamellar structures, also present research opportunities. rsc.org These characteristics are being investigated for the development of new materials with controlled architectures for applications potentially including lubrication and surface modification. The synthesis of this compound is straightforward, typically involving the reaction of decanoic acid with calcium hydroxide (B78521), which facilitates its availability for these research endeavors. vulcanchem.com
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source(s) |
|---|---|---|
| IUPAC Name | calcium;decanoate | nih.gov |
| Synonyms | Calcium caprate, Calcium bis(caprate) | nih.govflavscents.comncats.io |
| Molecular Formula | C₂₀H₃₈CaO₄ | nih.gov |
| Molecular Weight | 382.6 g/mol | nih.gov |
| Appearance | Colorless to off-white waxy solid | vulcanchem.com |
| Solubility | Soluble in organic solvents (alcohols, ethers); insoluble in water. | vulcanchem.comrsc.org |
| Thermal Stability | Decomposes above 200°C. | vulcanchem.com |
Table 2: Thermal Decomposition Onset Temperatures for Calcium Carboxylates Data obtained from thermogravimetric analysis (TGA) showing the initial temperature of decomposition.
| Compound | Number of Carbon Atoms | Dehydration Temperature (°C) | Decomposition Onset Temperature (°C) |
|---|---|---|---|
| Calcium Propionate | 3 | 113.3 | 312 |
| Calcium Butyrate | 4 | 119.8 | 274 |
| Calcium Pentanoate | 5 | 116.9 | 255 |
| Calcium Hexanoate | 6 | 116.9 | 244 |
| Calcium Heptanoate | 7 | 121.8 | 227 |
| Calcium Octanoate (B1194180) | 8 | 118.9 | 212 |
| This compound | 10 | 118.6 | 185 |
| Calcium Dodecanoate (B1226587) | 12 | 121.2 | 170 |
| Calcium Tridecanoate | 13 | 118.7 | 166 |
Source: researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
13747-30-3 |
|---|---|
Molecular Formula |
C10H20CaO2 |
Molecular Weight |
212.34 g/mol |
IUPAC Name |
calcium;decanoate |
InChI |
InChI=1S/C10H20O2.Ca/c1-2-3-4-5-6-7-8-9-10(11)12;/h2-9H2,1H3,(H,11,12); |
InChI Key |
CBTNMNPOHBZVNW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)[O-].CCCCCCCCCC(=O)[O-].[Ca+2] |
Canonical SMILES |
CCCCCCCCCC(=O)O.[Ca] |
Appearance |
Solid powder |
Other CAS No. |
13747-30-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Calcium bis(caprate); Calcium caprate; Calcium decanoate; Decanoic acid, calcium salt. |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Calcium Decanoate
Metathesis Reactions in Solution-Phase Synthesis
Salt metathesis, or double decomposition, represents a common and straightforward method for synthesizing insoluble salts like calcium decanoate (B1226879) in a solution phase. This approach involves the exchange of ions between two soluble salt precursors, leading to the precipitation of the desired insoluble product.
The synthesis of calcium decanoate via metathesis is frequently carried out in an alcoholic medium, such as ethanol (B145695). In a typical procedure, a soluble calcium salt (e.g., calcium chloride or calcium nitrate) is dissolved in the alcohol, and a stoichiometric amount of a soluble decanoate salt (e.g., sodium decanoate or potassium decanoate) is added as a separate alcoholic solution.
The reaction proceeds as follows:
2 Na(C₁₀H₁₉O₂) + CaCl₂ → Ca(C₁₀H₁₉O₂)₂ + 2 NaCl
The choice of an alcoholic solvent is advantageous because it can dissolve the reactant salts while promoting the precipitation of the less soluble this compound product, driving the reaction to completion. The precipitated this compound can then be isolated through filtration, followed by washing with the solvent to remove soluble byproducts like sodium chloride.
The stoichiometry of the reactants is a critical factor in metathesis reactions. A molar ratio of 2:1 for the alkali metal decanoate to the calcium salt is required to ensure the complete conversion of the calcium ions to this compound. Using an excess of one reactant can be a strategy to maximize the yield of the desired product, but it may also complicate the purification process. google.com
Reaction conditions such as temperature, concentration of reactants, and stirring rate also influence the outcome. The reaction is often performed at room temperature or with gentle heating to increase the rate of reaction and improve the crystallinity of the precipitate. Vigorous stirring is essential to ensure thorough mixing of the reactants and to promote the formation of a uniform product. The table below summarizes typical parameters for this method.
| Parameter | Condition | Purpose |
| Solvent | Ethanol, Methanol | Dissolves reactants, facilitates product precipitation |
| Precursors | CaCl₂, Ca(NO₃)₂; Sodium or Potassium Decanoate | Provides Ca²⁺ and decanoate ions |
| Stoichiometry | 2:1 (Decanoate:Calcium Salt) | Ensures complete reaction |
| Temperature | Room Temperature to ~60°C | Controls reaction rate and product morphology |
| Post-Processing | Filtration, Washing, Drying | Isolates and purifies the final product |
Alternative Synthetic Approaches for this compound
Beyond standard metathesis, several other synthetic routes have been developed, utilizing different precursors and reaction mechanisms.
While less common than using calcium oxide or hydroxide (B78521), calcium acetate (B1210297) can serve as a calcium source in the synthesis of other calcium carboxylates. patsnap.com This process can be viewed as an acid displacement reaction where decanoic acid, being a weaker acid than the acetic acid in the starting salt, displaces it. The reaction can be driven to completion by removing the volatile acetic acid byproduct through heating.
Ca(CH₃COO)₂ + 2 C₁₀H₂₀O₂ → Ca(C₁₀H₁₉O₂)₂ + 2 CH₃COOH
This method may be employed in the production of complex mixtures like greases, where anhydrous calcium acetate is reacted in a base oil with various acids. patsnap.com The synthesis of pure this compound via this route would require careful control of conditions to ensure the complete removal of acetic acid and to avoid degradation of the product at high temperatures. The production of calcium acetate itself can be achieved sustainably from natural sources like scallop shells, which are treated with acetic acid. researchgate.netgoogle.com
Direct electrochemical synthesis offers a clean and efficient route to metal carboxylates. cdnsciencepub.comcdnsciencepub.com This method involves the oxidation of a metal anode in a non-aqueous solution containing the desired carboxylic acid. For the synthesis of this compound, a calcium metal anode would be oxidized in a solution of decanoic acid dissolved in a suitable solvent like ethanol or acetonitrile (B52724) containing an electrolyte. cdnsciencepub.com
At the anode, calcium metal is oxidized to Ca²⁺ ions, which then react with the decanoate anions (C₁₀H₁₉O₂⁻) present in the solution.
Anode Reaction: Ca → Ca²⁺ + 2e⁻ Solution Reaction: Ca²⁺ + 2 C₁₀H₁₉O₂⁻ → Ca(C₁₀H₁₉O₂)₂
| Parameter | Description |
| Anode | Sacrificial Calcium Metal |
| Cathode | Inert metal (e.g., Platinum) |
| Electrolyte Solution | Decanoic acid in a non-aqueous solvent (e.g., ethanol, acetonitrile) |
| Product Formation | Ca²⁺ ions formed at the anode react with decanoate ions in solution |
| Advantages | High purity, direct synthesis from metal |
This compound can be produced directly from natural fats and oils through saponification. google.com Decanoic acid (also known as capric acid) is naturally present as a triglyceride in oils such as coconut oil (about 10%) and palm kernel oil (about 4%). atamanchemicals.com The saponification process involves heating these oils with a calcium base, typically calcium oxide (CaO) or calcium hydroxide (Ca(OH)₂). google.comijeat.org
The reaction involves the hydrolysis of the triglyceride esters by the base, which liberates the fatty acids to form calcium salts and glycerol (B35011) as a byproduct.
2 (C₁₀H₁₉O₂)₃C₃H₅ + 3 Ca(OH)₂ → 3 Ca(C₁₀H₁₉O₂)₂ + 2 C₃H₅(OH)₃ (Tridecanoin - a model triglyceride)
This process, often referred to as the fusion method, can be carried out by mixing the oil with the calcium base and adding a small amount of water to catalyze the reaction. ijeat.org The mixture is heated, often under pressure, to yield the calcium soap directly. google.com This method is particularly useful for producing calcium salts of mixed fatty acids for applications such as animal feed. google.comgoogle.com
Advanced Solution Chemistry and Interfacial Phenomena of Calcium Decanoate
Complexation and Precipitation Mechanisms in Aqueous Systems
The interaction between calcium ions and decanoate (B1226879) anions in water leads to the formation of complexes and ultimately, precipitation of calcium decanoate. rsc.orgresearchgate.netpsu.edu This process is dependent on factors such as concentration and alkyl chain length of the carboxylate. rsc.orgresearchgate.netpsu.edu
Investigation of Initial Complex Formation and Ion Pairing
Studies using techniques like turbidity, conductivity, and potentiometry have investigated the initial interactions between calcium(II) ions and decanoate in aqueous solutions. rsc.orgresearchgate.netpsu.edu At certain calcium concentrations, such as 1.0 mM, decanoate initially shows the formation of a 1:1 complex or ion pair. rsc.orgresearchgate.netpsu.edu This suggests that calcium ions and decanoate anions associate in solution before the formation of a solid phase becomes significant. rsc.orgresearchgate.netpsu.edunih.govcurtin.edu.au
Factors Influencing Precipitation Dynamics: Hydration and Hydrophobic Interactions
The precipitation of long-chain calcium carboxylates, including this compound, is driven by a balance between hydration effects and hydrophobic interactions. rsc.orgresearchgate.netpsu.eduresearchgate.net Thermogravimetry and elemental analyses have indicated the presence of coordinated water with solid this compound, a characteristic not observed with longer-chain carboxylates like calcium dodecanoate (B1226587). rsc.orgresearchgate.netpsu.eduresearchgate.net This suggests that the degree of hydration of the calcium cation and the carboxylate headgroup plays a role in the precipitation process. researchgate.netusp.br Hydrophobic interactions between the alkyl chains of the decanoate anions also contribute significantly to the aggregation and subsequent precipitation of this compound. researchgate.netpsu.eduresearchgate.net These van der Waals interactions become more significant with increasing alkyl chain length, favoring precipitation for longer-chain carboxylates. researchgate.netbenchchem.com
Comparative Solution Behavior of Calcium Carboxylates versus Alkylsulfates
Differences are observed in the interactions between calcium(II) and long-chain alkylcarboxylates (like decanoate) compared to alkylsulfates. rsc.orgresearchgate.netpsu.eduresearchgate.net These differences are interpreted in terms of stronger binding of the carboxylate group to the metal ion due to its greater Lewis basicity compared to the alkylsulfate group. researchgate.netacs.org This stronger binding influences the complexation and precipitation behavior in aqueous solutions.
Interfacial Adsorption and Desorption Processes
The behavior of this compound at interfaces, particularly solid-liquid interfaces, is influenced by the interactions between the carboxylate headgroup, calcium ions, and the surface. worktribe.comacs.org
Cationic Effects on Carboxylate Association at Solid-Liquid Interfaces
Divalent cations like calcium have a significant effect on the association of carboxylates at solid-liquid interfaces. utwente.nl Studies have shown that the presence of Ca²⁺ can facilitate the adsorption of carboxylate ions onto surfaces, even on negatively charged surfaces like silica, suggesting an ion-bridging mechanism where calcium ions link the negatively charged surface and the carboxylate anion. utwente.nlinterpore.org This effect is consistent with calcium's strong affinity for pairing with carboxylate groups. worktribe.com The extent of decanoate adsorption at a surface can be related to the surface wettability, with greater surface coverage by carboxylates leading to a more oil-wet state. worktribe.com The presence of calcium-rich solutions can enhance the desorption of decanoate from certain surfaces, shifting the surface affinity towards water. worktribe.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 61674 |
| Decanoic acid | 2969 |
| Decanoate (anion) | 4678093 |
| Calcium | 5460341 |
| Sodium octanoate (B1194180) | 3406625 |
| Sodium dodecanoate | 23675532 |
| Calcium dodecanoate | 23675532 (Note: This CID is for Sodium dodecanoate, the calcium salt CID was not readily available in the search results, but the compound was mentioned in the context of comparative behavior) |
Data Tables
Concentration thresholds for complex formation and precipitation of this compound and its homologs.
Results from elemental analysis showing the percentage of water in solid this compound compared to other calcium carboxylates.
Changes in conductivity or turbidity of calcium and decanoate solutions as a function of surfactant concentration.
For example, a conceptual table illustrating the chain length dependence on interaction with 1.0 mM Ca²⁺ could be structured as follows:
| Sodium Carboxylate | Alkyl Chain Length (n) | Initial Interaction with 1.0 mM Ca²⁺ | Subsequent Behavior |
| Sodium octanoate | 7 | Little interaction | No precipitation observed |
| Sodium decanoate | 9 | Initial 1:1 complex formation | Followed by precipitation |
| Sodium dodecanoate | 11 | Interaction from first addition | Precipitates at low surfactant concentrations |
This table summarizes findings presented in the search results regarding the distinct behaviors of different chain length carboxylates with calcium ions.
Structural Realignments of Decanoate Aggregates at Mineral Surfaces
The behavior of decanoate aggregates at mineral surfaces, particularly in the presence of calcium ions, is a subject of research with implications in areas such as enhanced oil recovery. Molecular dynamics simulations have been used to study the interactions of organic molecules, including decanoate, with mineral surfaces like calcite and clay. worktribe.comonepetro.orgacs.org
Studies involving decanoate aggregates in contact with mineral surfaces in the presence of calcium chloride solutions have shown that calcium cations tend to concentrate around the decanoate aggregates. worktribe.com This interaction can lead to structural realignments. For instance, simulations have indicated that a decanoate aggregate in contact with a CaCl₂ solution can undergo restructuring, including the surface detachment of some decanoate molecules. worktribe.com This release from the surface can be accompanied by a closer accumulation of carboxylate groups in contact with the CaCl₂ solution. worktribe.com Throughout this process, the carboxylate head groups can gradually distribute to appear more uniformly within the region occupied by the organic matter aggregate. worktribe.com
The interaction mechanism at mineral surfaces can involve cation bridging, where organic molecules ionically bond to divalent cations like calcium, which helps balance the charge on the mineral surface. onepetro.orgacs.org This is particularly relevant for negatively charged surfaces like those of clay minerals. onepetro.orgacs.org The presence of calcium cations can significantly alter the wettability of a clay mineral surface. acs.org
Micellization Behavior and Aggregate Formation in Aqueous Solutions
While this compound itself has low solubility in water and tends to precipitate chembk.comthegoodscentscompany.com, the behavior of decanoate ions in aqueous solutions, particularly in the presence of counterions like calcium, provides insight into aggregation phenomena. Sodium decanoate, a related compound, is known to be soluble in water and form micelles above a certain concentration, known as the critical micelle concentration (CMC). diva-portal.orgshareok.org
The interaction of sodium decanoate with calcium(II) in aqueous solutions demonstrates the influence of calcium on decanoate aggregation. As mentioned earlier, the addition of calcium ions to sodium decanoate solutions leads to the formation of a 1:1 complex and subsequent precipitation, rather than typical micelle formation observed with only monovalent counterions. researchgate.netrsc.orgpsu.edu This highlights that the presence of divalent calcium ions fundamentally alters the aggregation pathway, favoring the formation of insoluble this compound precipitates over soluble micelles at higher concentrations. The solid calcium carboxylates formed in these precipitation processes have been shown to exhibit lamellar, bilayer structures with planes of calcium(II) ions coordinated to carboxylate groups. researchgate.netrsc.orgpsu.edu
Research on the micellization of other carboxylates and the effect of divalent ions provides a broader context. For example, studies on the dissociation of micelles and intermicellar concentrations of aqueous solutions of calcium and sodium decyl sulfates (a related surfactant) have been conducted. acs.org The presence of divalent counterions like calcium can significantly impact the CMC and aggregation behavior of anionic surfactants due to stronger counterion binding and charge screening effects compared to monovalent ions. diva-portal.org
Solid State Chemistry and Structural Characterization of Calcium Decanoate
Crystalline and Supramolecular Architecture
The solid state of calcium decanoate (B1226879) is defined by its crystalline and supramolecular organization, primarily featuring layered structures.
Lamellar and Bilayer Structural Arrangements
Solid calcium carboxylates, including calcium decanoate, are known to form lamellar, bilayer structures. rsc.orgresearchgate.netpsu.edu These structures consist of planes of calcium(II) ions coordinated to carboxylate groups. rsc.orgresearchgate.netpsu.edu The arrangement involves alternating layers of ionic head groups (calcium and carboxylate) and hydrophobic alkyl chains. This layered structure is a common feature among metal soaps, where the metal ions and carboxylate groups form ionic layers separated by the hydrocarbon chains.
Coordination Environment of Calcium(II) Ions: Bidentate Chelate Linkages
In the solid state, calcium(II) ions in this compound are coordinated to carboxylate groups. rsc.orgresearchgate.netpsu.edu This coordination primarily occurs through bidentate chelate linkages. rsc.orgresearchgate.netpsu.edu In bidentate coordination, the calcium ion interacts with both oxygen atoms of a single carboxylate group. libretexts.orgmdpi.com This type of coordination contributes to the stability and organization of the ionic layers within the lamellar structure. Calcium ions can exhibit variable coordination numbers and geometries due to their relatively large size. nih.govfigshare.com The ratio of bidentate to monodentate binding of calcium ions to carboxylate groups can vary with the coordination number of the calcium ion. figshare.com
Hydration States and Their Structural Implications
The presence and influence of water molecules are significant aspects of the solid-state structure of this compound.
Dehydration Processes and Associated Structural Transitions
This compound can undergo dehydration processes upon heating. Thermogravimetric analysis can show mass loss corresponding to the removal of hydrated water. benchchem.com For calcium undecanoate, a related compound, dehydration occurs at approximately 100°C. researchgate.net Dehydration can lead to associated structural transitions in the solid state. researchgate.net These transitions may involve changes in the crystal lattice or the arrangement of the lamellar bilayers. For example, upon dehydration, calcium undecanoate undergoes a phase transformation resulting in a thermotropic mesophase. researchgate.net The specific temperature and nature of these transitions are important for understanding the thermal behavior and stability of this compound. Differential scanning calorimetry (DSC) can be used to identify these phase transitions. psu.edubenchchem.comresearchgate.net
Polymorphism and Phase Behavior
This compound, like other long-chain metal carboxylates, can exhibit polymorphism and complex phase behavior influenced by temperature and hydration. While specific details on the polymorphism of this compound were not extensively detailed in the search results, related calcium carboxylates show various solid-solid phase transitions and mesomorphic phases before melting. researchgate.nettandfonline.com These transitions involve changes in the disorder of the hydrocarbon chains and modifications of the crystal lattice or layered structure. tandfonline.com Differential scanning calorimetry is a technique used to study the thermal transitions and phase behavior of calcium carboxylates. psu.edubenchchem.comresearchgate.net The lowest temperature phase transition for this compound has been reported around 137.5 °C based on DSC analysis. psu.edubenchchem.com
Here is a summary of some thermal analysis data points:
| Technique | Observed Event | Approximate Temperature (°C) | Interpretation/Associated Process | Source |
| Thermogravimetric Analysis (TGA) | Mass loss | Below 100 | Loss of hydrated water | benchchem.com |
| Differential Scanning Calorimetry (DSC) | Endothermic peak (Onset) | 137.5 | Lowest temperature phase transition | psu.edubenchchem.com |
| Thermogravimetric Analysis (TGA) | Decomposition | Above 400 | Thermal decomposition of the compound | benchchem.com |
| Differential Scanning Calorimetry (DSC) | Small endothermic process (C₁₁) | 135 | Phase transition in anhydrous salt (C₁₁) | researchgate.netresearchgate.net |
| Thermogravimetric Analysis (TGA) | Degradation stage (C₁₁) | From 160 | Gradual and continuous decomposition (C₁₁) | researchgate.net |
*Note: Data for calcium undecanoate (C₁₁) is included as a related calcium carboxylate to illustrate potential thermal behavior patterns.
Identification of Thermotropic Mesophases in Calcium Carboxylates
Solid calcium carboxylates, including this compound, have been shown to exhibit lamellar, bilayer structures in their solid state. rsc.orgresearchgate.netpsu.edubocsci.com This structure involves calcium(II) ions coordinated to carboxylate groups, typically through bidentate chelate linkages. rsc.orgresearchgate.netpsu.edubocsci.com
Research into the thermal behavior of calcium carboxylates indicates that these compounds can undergo phase transitions upon heating. Specifically, studies on calcium undecanoate, a related calcium carboxylate, have shown that following dehydration, the salt undergoes a phase transformation that results in a thermotropic mesophase. researchgate.net This suggests that other calcium carboxylates, such as this compound, may also exhibit thermotropic mesomorphic behavior under appropriate thermal conditions.
Thermotropic mesophases are liquid crystalline states that occur in response to changes in temperature. The formation and characteristics of these mesophases in metal carboxylates are influenced by factors such as alkyl chain length and the coordination environment of the metal ion. Techniques such as Differential Scanning calorimetry (DSC) are commonly employed to identify the temperatures and enthalpies associated with these phase transitions. psu.eduresearchgate.netbenchchem.com
Solid-State Phase Transformations in Related Calcium Carboxylates
Calcium carboxylates, including those with medium-length alkyl chains like decanoate, often exist as monohydrates in their synthesized form. researchgate.net A significant solid-state phase transformation observed in these compounds is the dehydration process, which typically occurs at temperatures around 110 °C. researchgate.net This transformation leads to the formation of anhydrous salts, accompanied by changes in their crystalline structure and a decrease in crystallinity. researchgate.net
Following dehydration, the anhydrous calcium carboxylates can undergo further thermal events, including recrystallization or melting, depending on the specific compound and conditions. researchgate.net For instance, calcium undecanoate exhibits a phase transformation after dehydration, leading to a thermotropic mesophase. researchgate.net
The crystalline structure of hydrated calcium carboxylates has been described as having a monoclinic cell with a stacking layer character. researchgate.net Techniques such as X-ray powder diffraction (XRD) are utilized to monitor changes in crystallinity and the appearance of new phases during these solid-state transformations. researchgate.net Thermal analysis methods like thermogravimetric analysis (TGA) and DSC are crucial for understanding the temperatures at which dehydration and subsequent phase transitions or decomposition occur. psu.eduresearchgate.net
Spectroscopic and Analytical Investigations of Calcium Decanoate
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman techniques, is crucial for identifying functional groups and elucidating the molecular structure of calcium decanoate (B1226879). These methods probe the vibrational modes of the molecule, providing a unique spectroscopic "fingerprint".
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is widely used to study metal carboxylates, including calcium decanoate, by examining the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. This technique helps in characterizing the nature of the carboxylate group's interaction with the calcium ion and analyzing the hydrocarbon chain.
The carboxylate group (COO⁻) in metal carboxylates exhibits characteristic antisymmetric (νasCOO⁻) and symmetric (νsCOO⁻) stretching vibrations in the infrared spectrum. The positions and splitting of these bands are particularly sensitive to the coordination environment of the calcium ion. For calcium carboxylates, prominent absorption bands are typically observed in the range of 1575–1530 cm⁻¹ for the antisymmetric stretch and 1460–1400 cm⁻¹ for the symmetric stretch mdpi.comresearchgate.net. Specifically, calcium fatty acid soaps have shown prominent absorption bands centered at approximately 1572 and 1544 cm⁻¹ for the asymmetric stretching modes and smaller bands at 1433 and 1420 cm⁻¹ for the symmetric stretching modes researchgate.net. The separation (Δν) between the antisymmetric and symmetric carboxylate stretching bands can provide information about the symmetry of the carboxylate coordination to the metal center; a smaller separation generally indicates a more symmetric coordination, such as bidentate or bridging, while a larger separation suggests a less symmetric coordination, like unidentate mdpi.com911metallurgist.com.
| Vibration Mode | Typical Range (cm⁻¹) | This compound (approximate) (cm⁻¹) |
|---|---|---|
| νasCOO⁻ (Antisymmetric) | 1575–1530 | 1572, 1544 researchgate.net |
| νsCOO⁻ (Symmetric) | 1460–1400 | 1433, 1420 researchgate.net |
FTIR spectroscopy also provides information about the hydrocarbon chain of this compound. The C-H stretching vibrations of methyl (CH₃) and methylene (B1212753) (CH₂) groups typically appear in the region of 2800-3000 cm⁻¹ uomustansiriyah.edu.iq. Specifically, antisymmetric and symmetric C-H stretching vibrations for CH₂ and CH₃ groups are observed. For alkanes, C-H stretching occurs between 3000 and 2850 cm⁻¹ libretexts.org. Methylene bending vibrations are generally found between 1460 and 1470 cm⁻¹ for sodium salts, 1468 and 1473 cm⁻¹ for calcium salts, and 1456 and 1467 cm⁻¹ for zinc salts of fatty acids mdpi.com. The bending vibrations of CH₂ and CH₃ groups also give rise to characteristic bands in the fingerprint region (below 1500 cm⁻¹), including scissoring, wagging, twisting, and rocking modes, which can be influenced by the chain length and packing mdpi.comlibretexts.org.
| Vibration Type | Functional Group | Typical Range (cm⁻¹) |
|---|---|---|
| C-H Stretching | Alkyl (CH₂, CH₃) | 2800–3000 |
| CH₂ Bending (Scissoring) | CH₂ | 1460–1473 (for Ca salts) mdpi.com |
| CH₃ Bending | CH₃ | ~1370-1390 libretexts.org |
The way the carboxylate group coordinates to the calcium ion significantly influences the FTIR spectrum, particularly the position and splitting of the carboxylate stretching bands mdpi.com911metallurgist.comnih.gov. Different coordination modes, such as unidentate, bidentate chelating, and bridging bidentate, result in distinct spectral features 911metallurgist.comnih.gov. For calcium soaps, double splitting has been observed for both the antisymmetric and symmetric carboxylate stretching bands, suggesting the presence of different denticities in the coordination structure mdpi.com. This splitting can indicate three-dimensional molecular geometry in precipitated calcium soap molecular units mdpi.com. The molecular environment, including hydration, can also affect the spectral features. For example, this compound has shown absorption bands in the O-H stretching region (3000–3500 cm⁻¹), indicating the presence of water, potentially coordinated to the calcium ion psu.edu.
Raman Spectroscopy Applications for Structural Elucidation
Raman spectroscopy is another powerful vibrational spectroscopic technique that complements FTIR by providing information about molecular vibrations that are Raman active. While FTIR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability during vibration. Raman spectroscopy can be applied to study the structure and phase of calcium carboxylates, including this compound capes.gov.br. It can provide insights into the hydrocarbon chain's conformation and packing, as well as the calcium-carboxylate interactions nih.gov. Studies on related calcium compounds, such as calcium carbonate and calcium sulphide, demonstrate the utility of Raman spectroscopy in identifying specific phases and structural characteristics mdpi.comrsc.org. Although specific detailed Raman data for this compound were not extensively found in the immediate search results, the principles of Raman spectroscopy apply to its structural elucidation, particularly for analyzing the skeletal vibrations of the decanoate chain and the calcium-oxygen modes, which are often Raman active.
Thermal Analysis Techniques
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC), are employed to investigate the thermal stability, decomposition pathways, and phase transitions of this compound. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of volatile components like water worldoftest.comslideshare.net. DTA measures the temperature difference between a sample and a reference material upon heating or cooling, identifying thermal events such as melting, crystallization, and solid-state transitions worldoftest.comslideshare.net. DSC quantifies the heat flow associated with these thermal transitions worldoftest.comslideshare.net.
For this compound, thermal analysis can reveal important information about its physical state and thermal decomposition behavior. Studies on calcium carboxylates have shown that they often exhibit layered structures and undergo various phase transitions upon heating before decomposition psu.edu. DSC analysis of this compound has identified phase transitions, such as one attributed to lamellar restructuring at 137.5 °C psu.edubenchchem.com. TGA can indicate mass loss corresponding to dehydration or decomposition of the organic chain at higher temperatures psu.edubenchchem.com. For instance, TGA of this compound showed a 5% mass loss below 100°C, corresponding to hydrated water benchchem.com.
| Technique | Measured Property | Information Gained |
|---|---|---|
| TGA | Mass change vs. Temperature | Thermal stability, decomposition, volatile content |
| DTA | Temperature difference vs. Temperature | Phase transitions (melting, crystallization), reactions |
| DSC | Heat flow vs. Temperature | Melting point, glass transition, reaction enthalpy, phase transitions |
Thermogravimetric Analysis (TGA) for Decomposition Studies
Thermogravimetric Analysis (TGA) is a technique used to monitor the change in mass of a sample as a function of temperature or time, providing information about decomposition processes and the presence of volatile components. For this compound, TGA studies have indicated the presence of coordinated water molecules. benchchem.comresearchgate.net An earlier sharp weight loss around 100 °C in the thermogram of this compound is attributed to the loss of a coordinated water molecule. researchgate.net This suggests that this compound, synthesized by certain methods, may exist as a monohydrate. researchgate.net
The thermal decomposition of calcium salts of carboxylic acids, including this compound, generally starts at higher temperatures, typically above 350 °C, with weight losses corresponding to the formation of ketones and leaving calcium carbonate as a solid residue. researchgate.net At even higher temperatures, around 500 to 700 °C, calcium carbonate decomposes further with the loss of carbon dioxide, resulting in the formation of calcium oxide. researchgate.net
A systematic study on the thermal decomposition of calcium salts of carboxylic acids with varying chain lengths (3 to 13 carbon atoms) showed that the temperature at which decomposition begins decreases as the aliphatic chain length increases, reflecting a decrease in the thermal stability of the salts with longer chains. researchgate.net
X-ray Diffraction Studies
X-ray Diffraction (XRD) is a powerful non-destructive technique used to identify crystalline phases, determine crystal structures, and analyze structural parameters of materials. cimsa.com.trscirp.org
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is widely used to identify the crystalline phases present in a sample by comparing its diffraction pattern to known patterns in databases. scirp.orgjfda-online.com For this compound, PXRD has been used to confirm the formation of a bilayer-structured solid. benchchem.com
XRD analysis provides a unique diffraction pattern for each crystalline phase, allowing for precise identification. cimsa.com.tr This technique is essential for determining the crystalline nature of this compound and identifying any other crystalline impurities that may be present.
Structural Parameter Determination from Diffraction Patterns
Analysis of XRD patterns can also provide detailed information about the crystallographic structure, including lattice parameters (unit cell dimensions and angles), crystallite size, and unit cell volume. researchgate.netmdpi.com While specific structural parameters for this compound from XRD were not extensively detailed in the provided snippets, the principle involves analyzing the angles and intensities of the diffracted peaks. cimsa.com.tr This data can be used to calculate the dimensions and shape of the unit cell that forms the basic repeating structure of the crystalline material. mdpi.com Rietveld refinement is a method used to analyze powder diffraction patterns to obtain detailed structural information. researchgate.netresearchgate.net
Advanced Microscopic and Scattering Techniques
Advanced microscopic and scattering techniques provide valuable insights into the morphology and structure of materials at a finer scale.
Electron Microscopy (e.g., SEM) for Morphological Analysis
Electron Microscopy, such as Scanning Electron Microscopy (SEM), is used to study the surface morphology and particle size of materials. nih.govacademie-sciences.frresearchgate.net SEM provides high-resolution images that reveal the shape, size, and arrangement of particles. nih.gov
Small-Angle Neutron Scattering (SANS) for Aggregate Structure Elucidation
Small-Angle Neutron Scattering (SANS) is a powerful technique used to study the structure and dynamics of materials at the nanoscale, typically ranging from 1 to 1000 nm mdpi.com. SANS is particularly useful for investigating the assembly, dispersion, and internal structure of soft matter systems, including surfactant aggregates and colloidal particles mdpi.comrsc.org. The technique relies on the scattering of neutrons by the atomic nuclei within a sample. By analyzing the pattern of scattered neutrons at small angles, information about the size, shape, and arrangement of structures within the material can be obtained rsc.org.
While the provided search results discuss the application of SANS to calcium-containing systems like calcium alginate aerogel and phospholipid bilayers with Ca²⁺ ions, and mention SANS in the context of studying aggregate structures and phase transitions in various nanomaterials and biomaterials, including polysaccharides and amphiphilic systems, there is no specific information directly detailing the application of SANS solely to this compound for aggregate structure elucidation in the provided snippets mdpi.comresearchgate.netnih.govresearchgate.net. However, the general principles of SANS make it a suitable technique for studying potential aggregate formation of this compound in solution or its solid-state structure if appropriate samples could be prepared. The ability of SANS to distinguish between different components through contrast variation using hydrogen/deuterium (B1214612) substitution is particularly advantageous for studying systems involving hydrocarbons like decanoate mdpi.com.
Solution-Phase Analytical Techniques
Several analytical techniques are employed to study the behavior of this compound in solution, providing information on its solubility, complex formation, and precipitation characteristics.
Turbidimetric analysis is a method used to measure the cloudiness or turbidity of a solution, which is caused by the presence of suspended particles. This technique is particularly useful for studying the kinetics of precipitation, as the increase in turbidity over time can be related to the formation and growth of solid particles in the solution nih.govwestminster.ac.uk.
Studies on the interaction of sodium decanoate with calcium(II) in aqueous solutions have utilized turbidimetric measurements to investigate precipitation behavior rsc.orgresearchgate.netresearchgate.net. These studies indicate that at a calcium concentration of 1.0 mM, sodium decanoate initially forms a 1:1 complex with calcium, followed by precipitation rsc.orgresearchgate.net. The precipitation of long-chain calcium carboxylates, including this compound, is influenced by factors such as alkyl chain length and the balance between hydration effects and hydrophobic interactions rsc.orgresearchgate.net. Turbidity measurements can help to determine the point at which precipitation begins and how the turbidity changes as the concentration of the surfactant or calcium ions is varied.
Conductometric and potentiometric measurements are valuable electrochemical techniques used to study the interactions between ions in solution ajol.infometrohm.comuc.pt.
Potentiometric measurements involve measuring the potential difference between an ion-selective electrode and a reference electrode in a solution mfd.org.mk. This technique can be used to determine the activity or concentration of specific ions in the solution mfd.org.mk. By monitoring the concentration of calcium ions or decanoate ions as the composition of the solution is varied, potentiometric measurements can provide information about complex formation equilibria and solubility products of this compound uc.ptnih.gov. Research on the interaction of sodium decanoate with calcium(II) has also utilized potentiometry to study the interaction and determine association constants rsc.orgresearchgate.netresearchgate.netnih.gov. These measurements can help to confirm the stoichiometry of the interaction observed through other techniques and provide quantitative data on the strength of the ion association.
The combination of conductometric and potentiometric measurements provides a comprehensive approach to understanding the complex interactions between calcium ions and decanoate ions in aqueous solutions, shedding light on the formation of soluble complexes and the conditions leading to the precipitation of this compound.
Data Table: Summary of Analytical Techniques Applied to this compound (or related Calcium-Carboxylate Systems)
| Analytical Technique | Application to this compound (or related) | Key Findings (from search results) | Relevant Citations |
| Small-Angle Neutron Scattering (SANS) | Used for calcium-containing systems (alginate aerogel, phospholipid bilayers with Ca²⁺). Potential for aggregate structure elucidation. | SANS is suitable for studying nanoscale structures (1-1000 nm) and can use H/D contrast variation. Specific application to this compound not detailed in snippets. | mdpi.comrsc.orgresearchgate.netnih.govresearchgate.net |
| Turbidimetric Analysis | Used to study the interaction of sodium decanoate with Ca²⁺ in aqueous solutions. | Indicates precipitation following initial complex formation. Helps study precipitation kinetics. | nih.govwestminster.ac.ukrsc.orgresearchgate.netresearchgate.net |
| Conductometric Measurements | Used to study the interaction of sodium decanoate with Ca²⁺ in aqueous solutions. | Reveals changes in ion concentration and mobility upon interaction and precipitation. Can indicate stoichiometry and interaction strength. | rsc.orgresearchgate.netresearchgate.netajol.infometrohm.comuc.ptresearchgate.net |
| Potentiometric Measurements | Used to study the interaction of sodium decanoate with Ca²⁺ in aqueous solutions. | Helps determine ion activity/concentration, complex formation equilibria, and solubility products. Can confirm stoichiometry and provide association constants. | rsc.orgresearchgate.netresearchgate.netuc.ptmfd.org.mknih.gov |
Theoretical and Computational Chemistry of Calcium Decanoate
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules and materials. For calcium decanoate (B1226879), DFT can be applied to study the distribution of electrons, bonding characteristics, and potential reaction pathways. While specific DFT studies solely focused on calcium decanoate are not extensively detailed in the provided search results, related studies on calcium complexes and carboxylates offer insights into the applicability of DFT in this context.
DFT calculations have been employed to examine the electronic and geometric structures of calcium(II) complexes with ligands such as porphyrazine. These studies reveal details about metal-ligand bonding, indicating that Ca-N bonds in such complexes possess larger ionic contributions compared to those in similar zinc complexes. nih.gov This suggests that DFT can effectively describe the ionic interactions involving calcium, which are pertinent to this compound where calcium ions interact with decanoate anions.
Furthermore, DFT has been used to study the impact of calcium doping on the electronic properties of materials like strontium hydride, demonstrating its capability to analyze changes in band structure and density of states. mdpi.com This highlights DFT's utility in understanding how the presence of calcium influences the electronic landscape of a system.
In the context of carboxylates, DFT calculations on sodium and lithium complexes with octanoate (B1194180), decanoate, or dodecanoate (B1226587) have shown that the carboxylate group acts as a stronger Lewis base than sulfate, consistent with its stronger binding to calcium(II). researchgate.net This indicates that DFT can provide valuable information about the Lewis basicity of the decanoate anion and its propensity to interact with calcium ions.
While direct DFT studies on the reactivity descriptors of this compound are not explicitly found, DFT's ability to analyze electronic structure and bonding in related calcium and carboxylate systems suggests its potential for exploring the reactivity of this compound, such as its interactions with other molecules or surfaces.
Molecular Dynamics Simulations of Interfacial and Solution Behavior
Molecular Dynamics (MD) simulations are powerful tools for investigating the dynamic behavior of molecules and ions in various phases, including solutions and at interfaces. MD simulations have been extensively used to study the behavior of calcium ions and carboxylate molecules, providing atomistic insights into their interactions and aggregation.
Atomistic Insights into Ion-Carboxylate Association Dynamics
MD simulations have been instrumental in understanding the association dynamics between calcium ions and carboxylate groups. Studies involving sodium decanoate and calcium ions in aqueous solutions have shown that calcium preferentially forms bridges with sodium decanoate molecules. onepetro.org Radial distribution functions (RDFs) calculated from MD simulations indicate strong interactions between calcium ions and sodium decanoate, with a prominent peak at a specific distance (e.g., 0.318 nm), suggesting close association. onepetro.org
The interaction of calcium(II) with decanoate in aqueous solutions has been studied using various experimental techniques, and these findings are often complemented by theoretical approaches like MD simulations. researchgate.netrsc.orgpsu.edu These studies suggest that the interaction initially involves the formation of a 1:1 complex or ion pair, which can subsequently lead to precipitation depending on concentration. psu.edu MD simulations can provide a dynamic view of this complex formation and the subsequent steps leading to aggregation and precipitation.
MD simulations have also been used to study ion pairing in aqueous calcium chloride solutions, revealing details about the hydration structure of calcium ions and their association with chloride. researchgate.net Although focused on chloride, these studies demonstrate the capability of MD simulations with appropriate force fields (e.g., AMOEBA) to accurately model calcium ion interactions in aqueous environments, which is relevant to understanding this compound behavior in solution. researchgate.netchemrxiv.org
The strength of interaction between calcium cations and carboxylate groups has been inferred from MD simulations by comparing radial distribution function diagrams for different ions. worktribe.com Stronger affinity of calcium cations for pairing with carboxylate groups can explain phenomena like the greater desorption of decanoates from surfaces when in contact with CaCl2 brine compared to MgCl2. worktribe.com
Computational Modeling of Decanoate Aggregate Behavior at Surfaces
Computational modeling, particularly MD simulations, has been applied to study the behavior of decanoate aggregates at surfaces. These simulations provide insights into how decanoate molecules arrange themselves and interact with surfaces in the presence of ions like calcium.
MD simulations have been used to investigate the interaction of organic molecules, including decanoate, with clay surfaces. onepetro.orgworktribe.com These simulations can visualize the location and distribution of hydrocarbons and ions, showing how calcium ions can form cation bridges with decanoate molecules on surfaces. onepetro.org The analysis of particle density profiles from simulations can illustrate the distribution of decanoate near a surface. onepetro.org
Studies on the behavior of ions at oil-bearing hydrated calcite surfaces using MD simulations have shown that calcium ions tend to accumulate within regions occupied by decanoate aggregates. worktribe.com This accumulation can be at a higher concentration than in the bulk solution. worktribe.com The simulations can also show how the presence of divalent cations like calcium can facilitate the detachment of carboxylates from a surface. worktribe.com
Computational studies on the aggregation behavior of similar amphiphilic molecules, such as rhamnolipids, using all-atom MD simulations, demonstrate the capability to model the formation and structure of aggregates in solution. nih.gov These simulations can reveal the role of interactions like hydrogen bonding in stabilizing aggregates. nih.gov While focused on a different surfactant, the methodologies employed are relevant to modeling decanoate aggregate behavior.
The modeling of decanoate aggregate behavior at surfaces is crucial for understanding phenomena like wettability alteration, particularly in applications like enhanced oil recovery. onepetro.orgworktribe.comworktribe.com MD simulations allow for the investigation of mechanisms such as cation bridging, where organic molecules ionically bond to divalent cations that help balance the charge on the surface. onepetro.org
Theoretical Approaches for Solid-State Structures and Lattice Dynamics
Theoretical approaches are also valuable for studying the solid-state structures and lattice dynamics of this compound. These methods can provide information about the arrangement of molecules in the crystal lattice and their vibrational properties.
Solid calcium carboxylates, including this compound, have been shown to form lamellar, bilayer structures in the solid state. researchgate.netrsc.orgpsu.edu In these structures, calcium(II) ions are coordinated to carboxylate groups, often through bidentate chelate linkages. researchgate.netrsc.orgpsu.edu Theoretical methods can be used to model and predict these arrangements, providing a deeper understanding of the crystal packing.
While specific theoretical calculations focused solely on the lattice dynamics of this compound are not detailed in the provided search results, studies on the lattice dynamics of calcium in different phases (fcc and bcc) have been performed using experimental techniques like inelastic neutron scattering and analyzed with theoretical models such as Born-von Kármán and pseudopotential models. aps.org Theoretical methods, including ab initio calculations based on density functional theory, are used to compute lattice dynamics by determining the change in electronic charge density induced by atomic displacements. ucdavis.eduberkeley.edunih.gov
Theoretical studies on the structure of calcium in high-pressure phases have also been conducted using ab initio metadynamics simulations, demonstrating the application of computational methods to explore calcium's solid-state behavior under different conditions. nii.ac.jp
Thermogravimetric and elemental analyses of solid this compound indicate the presence of coordinated water, which influences its solid-state properties. researchgate.netrsc.orgpsu.edu Theoretical calculations could potentially model the interactions between this compound and water molecules in the solid state.
The study of lattice dynamics is essential for understanding the vibrational properties of a crystal, which are related to its thermodynamic properties, such as entropy, and other physical characteristics. berkeley.edu Theoretical approaches, including those based on DFT, can calculate phonon modes and derive material properties from these modes. berkeley.edunih.gov
Decomposition Pathways and Reactivity Studies of Calcium Decanoate
Pyrolysis Mechanisms: Focus on Ketonic Decarboxylation
The pyrolysis of calcium decanoate (B1226879) primarily proceeds through a mechanism known as ketonic decarboxylation. This reaction, characteristic of the thermal decomposition of calcium carboxylates, typically yields ketones and calcium carbonate. For calcium decanoate, this process leads to the formation of ketones derived from the recombination of decanoate fragments.
Studies employing gas chromatography-mass spectrometry (GC-MS) have shown that the pyrolysis of this compound at temperatures around 500°C produces a homologous series of nonyl ketones, ranging from 2-undecanone (B123061) through 10-nonadecanone. sciencemadness.org, researchgate.net, acs.org Alongside these ketones, normal alkanes and monoalkenes containing nine carbon atoms or less are also generated. sciencemadness.org, researchgate.net, acs.org
The mechanism of ketonic decarboxylation of this compound is interpreted in terms of a free-radical process. sciencemadness.org, researchgate.net, acs.org This mechanism involves the initiation by alkyl and acyl radicals. sciencemadness.org, researchgate.net, acs.org Further insight into the reaction pathway comes from studies using this compound labeled with deuterium (B1214612) at specific carbon positions (C-8, C-9, and C-10). These studies indicate that the smaller alkyl groups observed in the resulting ketones originate from the portion of the alkyl chain nearest to the carbonyl group. sciencemadness.org, researchgate.net, acs.org
The presence of certain additives can influence the pyrolysis pathway. For instance, when pyrolyzed in the presence of ferric chloride hexahydrate, a known chlorine radical donor, this compound does not yield ketones. Instead, the products are limited to normal alkanes and monoalkenes with nine carbon atoms or less. sciencemadness.org, researchgate.net, acs.org This observation supports the proposed free-radical mechanism for ketonic decarboxylation.
Comparisons with the pyrolysis of other calcium carboxylates, such as calcium acetate (B1210297) yielding acetone (B3395972) and calcium benzoate (B1203000) yielding benzene (B151609) and diphenyl ketone, highlight the general nature of ketonic decarboxylation for these salts. sciencemadness.org, scispace.com, acs.org However, the specific product distribution is dependent on the structure of the carboxylate.
Thermal Stability and Analysis of Resulting Degradation Products
The thermal decomposition of this compound is significantly influenced by temperature. Complete decarboxylation of stoichiometric this compound soap has been reported at temperatures around 450°C. mdpi.com At this temperature, the soap begins to crack, producing shorter hydrocarbon chains and oxygenated compounds, including aldehydes or ketones. mdpi.com However, the presence and type of oxygenated compounds can depend on whether a stoichiometric or basic soap is pyrolyzed. mdpi.com, mdpi.com
Analysis of the degradation products from this compound pyrolysis at 500°C by GC-MS has provided detailed information on the composition of the resulting mixture. sciencemadness.org, researchgate.net, acs.org The primary products include a range of nonyl ketones and C9 or smaller normal alkanes and monoalkenes. sciencemadness.org, researchgate.net, acs.org
Specific research findings detail the relative abundance of some of the key pyrolysis products. Nonane, nonene, and 8-heptadecanone (B1331525) have been identified as among the most abundant pyrolysis products. sciencemadness.org Minor ketone products observed include 9-octadecanone (B103580) and 7-hexadecanone. sciencemadness.org Notably, the yield of smaller ketones like 2-undecanone, 3-dodecanone, and 4-tridecanone (B1593830) is relatively high in the pyrolysis of this compound compared to the further degradation of 10-nonadecanone. sciencemadness.org This suggests that a significant portion of these nonyl ketones are formed directly during the primary pyrolysis reaction. sciencemadness.org
The thermal stability of calcium salts of carboxylic acids is generally observed to decrease as the length of the aliphatic chain increases. researchgate.net, researchgate.net This trend suggests that the decomposition process is influenced by the structure of the carboxylate anion. The solid product remaining after the pyrolysis of basic soap is typically a mixture of metal carbonates. mdpi.com
The following table summarizes some of the key degradation products identified from the pyrolysis of this compound:
| Product Name | Chemical Formula |
| 10-Nonadecanone | C₁₉H₃₈O |
| 8-Heptadecanone | C₁₇H₃₄O |
| 9-Octadecanone | C₁₈H₃₆O |
| 7-Hexadecanone | C₁₆H₃₂O |
| 2-Undecanone | C₁₁H₂₂O |
| 3-Dodecanone | C₁₂H₂₄O |
| 4-Tridecanone | C₁₃H₂₆O |
| Nonane | C₉H₂₀ |
| Nonene (various isomers) | C₉H₁₈ |
| Calcium Carbonate | CaCO₃ |
| Calcium Oxide | CaO |
| Carbon Dioxide | CO₂ |
| Carbon Monoxide | CO |
Emerging Research Applications of Calcium Decanoate in Materials Science
Precursor Compounds for Metal and Metal Oxide Nanomaterial Synthesis
Calcium decanoate (B1226879) and similar organometallic calcium compounds are being explored as precursor materials for the synthesis of metal and metal oxide nanomaterials. Organometallic compounds, in general, are recognized for their utility as precursors in applications such as thin film deposition and the manufacturing of LEDs. americanelements.comamericanelements.com The controlled decomposition of these precursors can yield inorganic materials with specific nanoscale structures and properties. The synthesis of metal oxide nanoparticles often involves the formation and subsequent transformation of precursor materials through various chemical routes. researchgate.netnih.gov
Thermal Decomposition Pathways to Inorganic Materials
Understanding the thermal decomposition pathways of calcium decanoate is crucial when considering its use as a precursor for inorganic materials, particularly calcium oxide or calcium-containing ceramics. While direct detailed studies on the thermal decomposition of this compound for nanomaterial synthesis are not extensively documented in the provided sources, research on related calcium compounds, such as calcium carbonate and other calcium carboxylates, offers insights into potential decomposition mechanisms.
Thermal decomposition of Group 2 carbonates, including calcium carbonate, results in the formation of the corresponding metal oxide and the release of carbon dioxide. chemguide.co.uksudarshangroup.commdpi.com This process for calcium carbonate typically occurs at high temperatures and can be influenced by factors such as heating rate and atmosphere. mdpi.com Studies on the thermal decomposition of calcium carbonate have employed techniques like thermogravimetric analysis (TG), derivative thermogravimetric (DTG), and differential scanning calorimetry (DSC) to understand the reaction kinetics and mechanisms, suggesting a shrinking cylinder model for the decomposition process. mdpi.com
Research on calcium carboxylates, including this compound, has utilized thermogravimetry to study their thermal behavior. researchgate.netresearchgate.netrsc.org These studies have indicated the presence of coordinated water in this compound and described its solid-state structure as lamellar with bilayer structures where calcium(II) ions are coordinated to carboxylate groups through bidentate chelate linkages. researchgate.netresearchgate.netrsc.org While the specific inorganic products and decomposition temperatures for this compound as a precursor for nanomaterials require further dedicated investigation, the established thermal decomposition behavior of related calcium compounds provides a foundation for exploring these pathways.
Advanced Additives in Lubricant Formulations: Research into Physico-chemical Roles
This compound and related calcium fatty acid salts are being investigated for their roles as additives in lubricant formulations. Calcium stearate (B1226849), a longer-chain analog of this compound, is a known component of lubricants and surfactants and is used as a lubricant and release agent in various industrial applications. nih.govcymitquimica.com It is also approved as a food additive with lubricating and release agent functions. nih.govnih.gov
Complexes containing this compound, such as calcium, acetate (B1210297) coconut oil hydrogenated tallow (B1178427) fatty acids decanoate octanoate (B1194180) complexes, have been reported to serve as additives in lubricating greases, contributing to improved consistency and performance under different conditions. ontosight.ai This indicates that this compound, particularly within complex formulations, can play a physico-chemical role in modifying the properties of lubricants.
Research into lubricant additives also includes the study of interactions between different components, such as calcium overbased sulfonates, and their impact on properties like antiwear performance. researchgate.net These studies highlight the importance of understanding the physico-chemical interactions of calcium-containing additives within complex lubricant systems to optimize their performance. The specific physico-chemical roles of this compound in these systems, such as its influence on viscosity, friction reduction, or interaction with other additives, are subjects of ongoing research.
Emulsifiers and Stabilizers in Complex Chemical Systems: Mechanistic Studies
This compound is recognized for its potential as an emulsifier and stabilizer in various chemical systems. It is listed as a food additive with functions as an emulsifier or emulsifier salt and a stabilizer or thickener. nih.gov Complexes incorporating this compound are also utilized as emulsifiers and stabilizers in products like personal care items, creams, lotions, and soaps. ontosight.ai Calcium stearate also functions as a stabilizer and thickening agent. cymitquimica.com
Research into emulsifiers and stabilizers in complex systems, such as emulsions, focuses on understanding the molecular features and mechanisms by which these compounds function. This includes investigating their surface activity and their ability to form stable adsorbed layers at interfaces. researchgate.networdpress.com While general principles of emulsification and stabilization by hydrocolloids and other agents have been studied, specific mechanistic studies detailing the behavior of this compound are less prevalent in the provided sources.
However, studies on the interaction of calcium ions with other fatty acid salts, such as sodium decanoate, in aqueous solutions provide relevant insights. These studies have shown the formation of complexes and precipitation phenomena depending on the concentrations of the components, which is fundamental to understanding the stabilizing behavior of this compound in systems containing calcium ions and decanoate species. researchgate.netrsc.org Further mechanistic studies are needed to fully elucidate how this compound interacts within diverse chemical systems to provide emulsification and stabilization.
Spectroscopic Signatures in Cultural Heritage Preservation Research: Metal Soap Formation
This compound is relevant to research in cultural heritage preservation due to the phenomenon of metal soap formation. Metal soaps, which include calcium soaps of fatty acids, are frequently observed as degradation products in oil paintings and archaeological artifacts. researchgate.netmdpi.comnih.govapple.comresearchgate.net These soaps form through the reaction between metal ions, often originating from pigments or the object itself, and free fatty acids present in organic binders or residues. researchgate.netnih.govresearchgate.net
The identification and characterization of metal soaps are crucial for understanding degradation mechanisms and developing conservation strategies. Spectroscopic techniques, particularly infrared spectroscopy (FTIR) and Raman spectroscopy, are widely employed for the analysis of metal soaps in cultural heritage materials due to their ability to provide molecular information. mdpi.comnih.govresearchgate.net
Research has specifically investigated the infrared spectra of calcium fatty acid salts, including this compound, to establish characteristic spectroscopic signatures. mdpi.comresearchgate.net These studies analyze features such as carboxylate stretching vibrations and C-H bending modes, which are indicative of the presence and structure of calcium soaps. mdpi.comresearchgate.net By comparing the spectra of samples from cultural heritage objects with those of synthesized reference materials like this compound, researchers can identify the presence of specific metal soaps, helping to assess the extent and nature of degradation and providing insights into the history and condition of the artifact. mdpi.comresearchgate.net
Q & A
Q. What are the established methods for synthesizing calcium decanoate, and how can researchers validate its purity?
this compound is synthesized via the reaction of decanoic acid (C₁₀H₂₀O₂) with calcium hydroxide (Ca(OH)₂) in a controlled aqueous or alcoholic medium. To validate purity, researchers should:
Q. What solvent systems are optimal for dissolving this compound in experimental settings?
this compound is highly soluble in organic solvents like ethanol, methanol, and diethyl ether but insoluble in water due to its hydrophobic alkyl chain. For aqueous compatibility, researchers may employ co-solvents (e.g., ethanol-water mixtures) or surfactants to stabilize colloidal dispersions .
Q. How can researchers characterize the structural and thermal properties of this compound?
- X-ray diffraction (XRD): To determine crystalline structure and phase purity.
- Differential scanning calorimetry (DSC): To identify phase transitions (e.g., melting points) .
- Nuclear magnetic resonance (NMR): ¹³C NMR can resolve carboxylate and alkyl chain environments .
Advanced Research Questions
Q. How can experimental design address contradictions in reported solubility or stability data for this compound?
Discrepancies in solubility data often arise from variations in synthesis conditions (e.g., pH, temperature) or solvent purity. Researchers should:
- Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized solvents).
- Perform systematic reviews of existing studies to assess publication bias using funnel plots or regression asymmetry tests .
- Compare results with structurally analogous metal decanoates (e.g., lead or zinc decanoate) to identify trends .
Q. What advanced techniques are suitable for studying this compound’s role in surfactant or lubricant formulations?
Q. How can researchers optimize this compound synthesis for specific applications (e.g., nanomaterials, coatings)?
- Tailor reaction conditions: Adjust molar ratios (e.g., excess decanoic acid for higher yield) or use sonication to enhance reaction kinetics.
- Post-synthetic modifications: Functionalize the alkyl chain with reactive groups (e.g., thiols) for surface binding in coatings .
- Phase diagrams: Study binary systems (e.g., this compound with other metal soaps) to identify eutectic points or mesophase behavior .
Q. What strategies mitigate bias or variability in this compound toxicity studies?
- Blinded experiments: Separate sample preparation and analysis teams to reduce observer bias.
- Meta-analysis: Aggregate data from multiple studies to identify outliers or confounding variables .
- Dose-response modeling: Use logistic regression to quantify toxicity thresholds across cell lines or animal models .
Methodological Guidelines for Data Analysis
Q. How should researchers handle conflicting data on this compound’s biological activity?
- Cross-validate assays: Compare results from in vitro (e.g., antimicrobial disk diffusion) and in vivo models.
- Statistical rigor: Apply ANOVA or mixed-effects models to account for batch-to-batch variability .
- Transparent reporting: Document all experimental parameters (e.g., solvent purity, temperature) to enable replication .
Q. What are best practices for compiling and presenting this compound data in publications?
- Standardized tables: Include molecular weight (418.69 g/mol), CAS RN (13747-30-3), and solubility profiles .
- High-resolution figures: Label XRD peaks or DSC thermograms clearly, citing reference standards .
- Data repositories: Deposit raw datasets in open-access platforms (e.g., Zenodo) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
